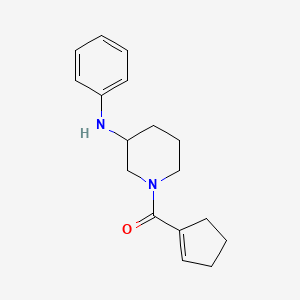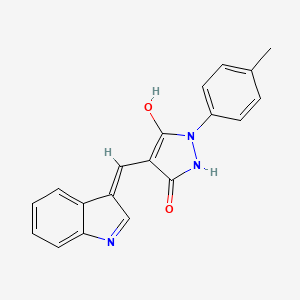
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been shown to increase the levels of GABA in the brain, which can have a variety of biochemical and physiological effects. GABA is involved in regulating anxiety, sleep, and mood, and increasing GABA levels can have anxiolytic and antidepressant effects. 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has also been shown to have anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. It is also well-tolerated and has a favorable safety profile, which makes it a good candidate for clinical trials. However, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is not yet clear if 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 will be effective in all neurological and psychiatric disorders.
Direcciones Futuras
There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. One area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of substance use disorders. Studies have shown that increasing GABA levels can reduce drug-seeking behavior and withdrawal symptoms in animal models. Another area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of anxiety disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has anxiolytic effects in humans, and further research is needed to determine its efficacy in treating anxiety disorders. Additionally, research is needed to determine the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 and its potential use in combination with other drugs.
Métodos De Síntesis
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 can be synthesized using a multistep process that involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with N-phenylpiperidin-3-amine. The resulting product is then purified using chromatography to obtain pure 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In humans, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 is well-tolerated and has a favorable safety profile.
Propiedades
IUPAC Name |
(3-anilinopiperidin-1-yl)-(cyclopenten-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-7-4-5-8-14)19-12-6-11-16(13-19)18-15-9-2-1-3-10-15/h1-3,7,9-10,16,18H,4-6,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAWGAFZTGGBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5964127.png)
![4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol](/img/structure/B5964134.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5964179.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![2-(3,4-dimethoxyphenyl)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B5964202.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)